N-benzyl-N-methyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide
Overview
Description
N-benzyl-N-methyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide is a synthetic organic compound that belongs to the class of sulfonyl-containing amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-methyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Alaninamide Backbone: Starting with alanine, the amide bond is formed using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Introduction of the Benzyl and Methyl Groups: Alkylation reactions using benzyl chloride and methyl iodide in the presence of a base like sodium hydride.
Attachment of the Methylsulfonyl Group: Sulfonylation using methylsulfonyl chloride in the presence of a base such as triethylamine.
Addition of the Phenoxyphenyl Group: This step might involve a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of such compounds often involves similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions might target the amide bond or the aromatic rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Conditions might include the use of strong bases or acids, depending on the specific substitution reaction.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced amides or aromatic rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Used in the synthesis of more complex molecules or as a part of chemical libraries for high-throughput screening.
Mechanism of Action
The mechanism of action of N-benzyl-N-methyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide would depend on its specific target. Generally, such compounds might:
Inhibit Enzymes: By binding to the active site or allosteric sites, preventing substrate binding or catalysis.
Modulate Receptors: By binding to receptor sites, altering the receptor’s activity or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-methyl-N~2~-(methylsulfonyl)-N~2~-(4-methoxyphenyl)alaninamide
- N-benzyl-N-methyl-N~2~-(methylsulfonyl)-N~2~-(4-chlorophenyl)alaninamide
Uniqueness
N-benzyl-N-methyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide is unique due to the presence of the phenoxyphenyl group, which might confer specific binding properties or biological activity compared to other similar compounds.
Properties
IUPAC Name |
N-benzyl-N-methyl-2-(N-methylsulfonyl-4-phenoxyanilino)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-19(24(27)25(2)18-20-10-6-4-7-11-20)26(31(3,28)29)21-14-16-23(17-15-21)30-22-12-8-5-9-13-22/h4-17,19H,18H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCMGWGFWLQZTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC1=CC=CC=C1)N(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.